7-(Trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole
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Overview
Description
7-(Trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[4,5-E][2,1,3]benzothiadiazole core. This compound is of significant interest due to its unique electronic properties, which make it a valuable component in various scientific and industrial applications, particularly in the fields of organic electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with trifluoroacetic acid and sulfur, followed by cyclization with a suitable reagent such as thionyl chloride . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of catalysts like palladium or copper in the presence of appropriate ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
7-(Trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 7-(Trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole exerts its effects is primarily related to its strong electron-withdrawing properties. This characteristic allows it to stabilize charge carriers in organic electronic devices, enhancing their performance. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: A closely related compound with similar electronic properties but lacking the trifluoromethyl group.
4,7-Dibromo-2,1,3-benzothiadiazole: Another derivative used in the synthesis of organic semiconductors and polymers.
Uniqueness: 7-(Trifluoromethyl)-8H-imidazo[4,5-E][2,1,3]benzothiadiazole is unique due to the presence of the trifluoromethyl group, which significantly enhances its electron-withdrawing ability and stability. This makes it particularly valuable in applications requiring high-performance materials, such as organic electronics and photonics .
Properties
Molecular Formula |
C8H3F3N4S |
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Molecular Weight |
244.20 g/mol |
IUPAC Name |
7-(trifluoromethyl)-3H-imidazo[4,5-e][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C8H3F3N4S/c9-8(10,11)7-12-3-1-2-4-6(5(3)13-7)15-16-14-4/h1-2,14H |
InChI Key |
YGZNTMVARJJLKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NSN2)C3=NC(=NC3=C1)C(F)(F)F |
Origin of Product |
United States |
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